4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Ubiquitin-conjugating enzyme E2 N Ubc13 inhibitor TR-FRET assay

4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 896676‑26‑9) is a synthetic small‑molecule sulfamoyl benzamide derivative incorporating a 4,7‑dimethyl‑1,3‑benzothiazole scaffold. It belongs to a broader class of benzothiazole‑containing sulfonamides that have been investigated as enzyme inhibitors, including carbonic anhydrase and ubiquitin‑conjugating enzyme E2 N (Ubc13).

Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
CAS No. 896676-26-9
Cat. No. B2536127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS896676-26-9
Molecular FormulaC24H23N3O3S2
Molecular Weight465.59
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
InChIInChI=1S/C24H23N3O3S2/c1-16-9-10-17(2)22-21(16)25-24(31-22)26-23(28)19-11-13-20(14-12-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28)
InChIKeyWSAHFGKPSSNFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 896676-26-9): Chemical Identity and Core Characteristics for Procurement Decisions


4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 896676‑26‑9) is a synthetic small‑molecule sulfamoyl benzamide derivative incorporating a 4,7‑dimethyl‑1,3‑benzothiazole scaffold . It belongs to a broader class of benzothiazole‑containing sulfonamides that have been investigated as enzyme inhibitors, including carbonic anhydrase and ubiquitin‑conjugating enzyme E2 N (Ubc13) [1][2]. The substitution pattern on the benzothiazole ring (4,7‑dimethyl) distinguishes it from isomeric analogs bearing 5,7‑dimethyl or other substitution profiles, which can materially affect target‑binding geometry and selectivity .

Why 4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Generic Benzothiazole Sulfonamides in Targeted Studies


Although numerous benzothiazole sulfonamides exist, small variations in the benzothiazole methyl substitution pattern and the sulfamoyl N‑substituent can profoundly alter target engagement. For instance, the isomeric 5,7‑dimethyl analog tested against ubiquitin‑conjugating enzyme E2 N (Ubc13) exhibited only micromolar inhibitory activity (IC₅₀ ≈ 2.7–4.8 μM), and the addition of a basic N‑alkyl chain further modulated potency [1]. The 4,7‑dimethyl substitution present in the target compound orients the benzothiazole ring differently within the binding pocket compared to the 5,7‑dimethyl regioisomer, which is expected to shift both affinity and selectivity profiles across targets such as carbonic anhydrase isoforms, glucokinase, or the translocator protein (TSPO) [2][3]. Consequently, substituting the 4,7‑dimethyl compound with a generic benzothiazole sulfonamide without empirical validation risks obtaining misleading structure‑activity relationship (SAR) data and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide


Ubc13 Inhibitory Potency of the 5,7-Dimethyl Analog Sets a Benchmark for Evaluating the 4,7-Dimethyl Target Compound

The closest publicly disclosed analog, 4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride, was evaluated against human Ubc13 in a TR‑FRET biochemical assay. It yielded IC₅₀ values of 2,650 nM and 4,770 nM in two independent determinations [1]. The target compound differs by the absence of the basic N‑propyl chain and a shift of the benzothiazole methyl groups from positions 5,7 to 4,7. These structural modifications are anticipated to alter both the binding pose and potency; however, no direct head‑to‑head data for the target compound are yet available.

Ubiquitin-conjugating enzyme E2 N Ubc13 inhibitor TR-FRET assay

Carbonic Anhydrase Inhibition Landscape for Benzothiazole Sulfonamides Informs Selectivity Potential of the 4,7-Dimethyl Scaffold

A series of secondary sulfonamide derivatives containing a benzothiazole scaffold were profiled against human carbonic anhydrase isoforms I and II. The reported Ki values spanned a broad range (low nanomolar to micromolar) depending on the nature and position of substituents on the benzothiazole ring [1]. While the specific 4,7‑dimethyl‑bearing target molecule was not included in that study, the data demonstrate that methyl group placement materially influences isoform selectivity. A compound with a 4,7‑dimethyl pattern is expected to exhibit a distinct hCA I/hCA II selectivity profile compared to the 5,7‑dimethyl or unsubstituted analogs.

Carbonic anhydrase hCA I hCA II isoform selectivity

Translocator Protein (TSPO) Binding Affinity of Structurally Related Benzothiazole Carboxamides

Conformationally restrained benzothiazole derivatives have been mapped to the peripheral benzodiazepine receptor (TSPO) binding site. The reference inhibitor PK11195 and its analogs display low‑nanomolar affinity (e.g., IC₅₀ = 2.1 nM for a 3‑methyl‑4‑phenyl‑quinoline‑2‑carboxylic acid amide) in rat kidney mitochondrial membranes [1]. Benzothiazole‑containing sulfonamides bearing a benzyl(methyl)sulfamoyl group have not yet been evaluated against TSPO. However, the 4,7‑dimethyl‑benzothiazole moiety may interact with the TSPO binding pocket differently than the quinoline‑based chemotypes, representing an unexplored opportunity for TSPO‑targeted probe development.

Translocator protein TSPO PK11195 benzodiazepine receptor

Optimal Procurement Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide Based on Available Evidence


SAR Expansion Around the Ubiquitin-Conjugating Enzyme E2 N (Ubc13) Chemotype

The target compound is a direct structural analog of an established Ubc13 inhibitor chemotype (BDBM79137, IC₅₀ ≈ 2.7–4.8 μM). Procurement is justified for medicinal chemistry teams aiming to probe the impact of benzothiazole methyl group migration (5,7 → 4,7) and elimination of the basic N‑propyl chain on Ubc13 inhibitory activity and selectivity [1].

Carbonic Anhydrase Isoform Selectivity Profiling

Given the established dependence of carbonic anhydrase inhibition on benzothiazole substitution, the 4,7‑dimethyl variant may exhibit a unique hCA I/hCA II selectivity fingerprint. It is a rational choice for laboratories systematically mapping the benzothiazole sulfonamide SAR landscape against the carbonic anhydrase family [2].

Translocator Protein (TSPO) Probe Development Using a Non‑Quinoline Phenotype

As current high‑affinity TSPO ligands are predominantly quinoline‑based, the benzothiazole sulfamoyl benzamide scaffold offers a chemically distinct starting point for exploring alternative binding modes. Procurement is recommended for groups seeking to diversify TSPO‑targeted chemical libraries [3].

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.